molecular formula C15H24N4O2 B6577346 8-(dimethylamino)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 374916-80-0

8-(dimethylamino)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6577346
CAS RN: 374916-80-0
M. Wt: 292.38 g/mol
InChI Key: LPVCYRUXIIFRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(dimethylamino)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a chemical substance with the linear formula C17H29N5O2 . It has a molecular weight of 335.453 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

8-(dimethylamino)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been studied for its various applications in scientific research. It has been found to be a useful tool for studying the structure and function of various proteins, such as enzymes and receptors. This compound has also been used to study the structure of DNA and RNA molecules, as well as the interactions between them. Additionally, this compound has been used in the study of the structure and function of cell membranes.

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is not yet fully understood. However, it is believed that the compound interacts with certain proteins and enzymes, resulting in changes in their structure and function. It is also believed that this compound may interact with DNA and RNA molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may have an effect on the expression of certain genes, as well as on the activity of certain enzymes and proteins. Additionally, this compound has been found to have an effect on the structure and function of cell membranes.

Advantages and Limitations for Lab Experiments

8-(dimethylamino)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. Additionally, it is relatively non-toxic and does not have any known adverse effects. However, this compound is not suitable for use in experiments involving human subjects, as its effects on humans are not yet fully understood.

Future Directions

There are a number of potential future directions for research on 8-(dimethylamino)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. One potential area of research is the study of its effects on gene expression and the activity of enzymes and proteins. Additionally, further research could be conducted on its effects on cell membranes and its potential use in drug development. Additionally, further research could be conducted on its potential use in the treatment of various diseases and conditions. Finally, research could be conducted on the potential use of this compound in the development of new materials and technologies.

Synthesis Methods

8-(dimethylamino)-3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 3-methyl-7-nonyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (MNTD) with dimethylamine. In this reaction, MNTD is reacted with dimethylamine in aqueous solution in the presence of a base, such as sodium hydroxide. The reaction results in the formation of this compound and the by-product dimethylamine hydrochloride.

properties

IUPAC Name

3-methyl-7-nonylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-3-4-5-6-7-8-9-10-19-11-16-13-12(19)14(20)17-15(21)18(13)2/h11H,3-10H2,1-2H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVCYRUXIIFRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C=NC2=C1C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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